1,4-Difluoro-2-difluoromethoxy-5-(fluoromethyl)benzene
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Overview
Description
1,4-Difluoro-2-difluoromethoxy-5-(fluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O. This compound is characterized by the presence of multiple fluorine atoms, which significantly influence its chemical properties and reactivity. Fluorinated compounds are of great interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their unique properties such as high thermal stability, lipophilicity, and resistance to metabolic degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-2-difluoromethoxy-5-(fluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common approach is the selective electrophilic fluorination of aromatic compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1,4-Difluoro-2-difluoromethoxy-5-(fluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under specific conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form new carbon-carbon bonds through coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Electrophilic Fluorination: Reagents like Selectfluor are commonly used for introducing fluorine atoms.
Redox Reagents: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Coupling Catalysts: Palladium-based catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of fluorinated aromatic compounds, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
1,4-Difluoro-2-difluoromethoxy-5-(fluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-5-(fluoromethyl)benzene is largely determined by its ability to interact with biological targets through its fluorinated groups. Fluorine atoms can form strong hydrogen bonds and interact with enzyme active sites, altering the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,4-Difluoro-2,5-dimethoxybenzene: Another fluorinated aromatic compound with similar properties but different substitution patterns.
Trifluoromethyl Ethers: Compounds with a trifluoromethoxy group, which exhibit unique reactivity and applications in pharmaceuticals and agrochemicals.
Uniqueness
1,4-Difluoro-2-difluoromethoxy-5-(fluoromethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H5F5O |
---|---|
Molecular Weight |
212.12 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2,5-difluoro-4-(fluoromethyl)benzene |
InChI |
InChI=1S/C8H5F5O/c9-3-4-1-6(11)7(2-5(4)10)14-8(12)13/h1-2,8H,3H2 |
InChI Key |
GRQROFWZCTTXIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)OC(F)F)F)CF |
Origin of Product |
United States |
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